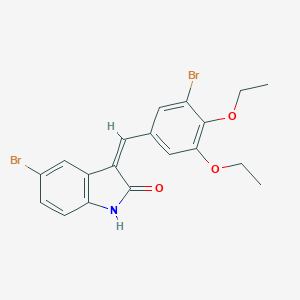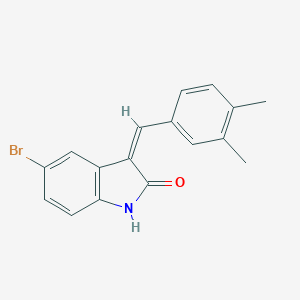![molecular formula C26H20ClNO3 B307876 Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, also known as Methyl QBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound QBV has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and inhibit viral replication. It has also been shown to have low toxicity levels in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has several advantages for use in lab experiments. It has a high binding affinity for its target enzymes and signaling pathways, making it an effective tool for studying their activity. It also has low toxicity levels, making it suitable for use in cell culture and animal studies. However, the synthesis process is complex, and the compound is relatively expensive, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV. These include investigating its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. It could also be studied for its potential use as a fluorescent probe for biological imaging. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis process for broader use in research.
Conclusion:
In conclusion, this compound 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, or this compound QBV, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis process is complex, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Future research directions include investigating its potential use as a therapeutic agent and as a fluorescent probe for biological imaging.
Synthesemethoden
The synthesis of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV involves several steps, including the formation of the quinoline ring, the introduction of the vinyl group, and the esterification of the benzoic acid. The final product is obtained through a reaction between the intermediate compound and 2-chlorobenzyl alcohol. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for biological imaging.
Eigenschaften
Molekularformel |
C26H20ClNO3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
methyl 4-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]benzoate |
InChI |
InChI=1S/C26H20ClNO3/c1-30-26(29)20-12-9-18(10-13-20)11-15-22-16-14-19-6-4-8-24(25(19)28-22)31-17-21-5-2-3-7-23(21)27/h2-16H,17H2,1H3/b15-11+ |
InChI-Schlüssel |
SUYFKNPNLZQDKM-RVDMUPIBSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B307794.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![3-(Ethylsulfanyl)-6-{3-nitrophenyl}-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307797.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)